Absolute Configuration Defined by Isomeric SMILES Ensures Stereochemical Reproducibility
The (2R) absolute configuration is explicitly encoded in the isomeric SMILES notation 'CC(C)(C)OC(=O)N1CCO[C@H](C1)CS(=O)(=O)F', which distinguishes this enantiomer from the (2S) form and the racemic mixture [1]. In contrast, the racemic analog (CAS 1955532-06-5) is represented by the canonical (non-isomeric) SMILES 'CC(C)(C)OC(=O)N1CCOC(CS(=O)(=O)F)C1', lacking stereochemical information . Procurement of the (2R) compound thus guarantees a specific spatial presentation of the fluorosulfonyl warhead, which is critical for reproducible Structure–Activity Relationship (SAR) studies in medicinal chemistry.
| Evidence Dimension | Stereochemical identity (absolute configuration) |
|---|---|
| Target Compound Data | (2R)-configuration confirmed by isomeric SMILES [@H] and InChIKey BRMSILWBYYTXPF-MRVPVSSYSA-N |
| Comparator Or Baseline | Racemic mixture (CAS 1955532-06-5): InChIKey BRMSILWBYYTXPF-UHFFFAOYSA-N (no stereochemistry defined); (2S)-enantiomer: opposite configuration |
| Quantified Difference | Qualitative: defined (R) vs. undefined/racemic vs. (S) |
| Conditions | Structural representation (PubChem, Fluorochem) |
Why This Matters
Ensures procurement of a single, defined stereoisomer for asymmetric synthesis and eliminates the need for costly in-house chiral resolution.
- [1] PubChem CID 125528580. tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/2703749-35-1 (accessed 2026-04-30). View Source
